1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid
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Overview
Description
1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclopentene, featuring both a methoxycarbonyl group and a carboxylic acid group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentene with carbon dioxide to form cyclopentene-1,1-dicarboxylic acid, which is then esterified with methanol to yield the desired product . Another method involves the use of phenacylmalononitriles and o-hydroxychalcones in a triethylamine-promoted cycloaddition reaction in ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where cyclopentene derivatives are reacted with methanol under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives can form stable hydrogen bonds with specific amino acids in proteins, influencing their activity . The compound’s unique structure allows it to participate in selective reactions, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: Similar in structure but lacks the carboxylic acid group.
Dimethyl 3-cyclopentene-1,1-dicarboxylate: Contains two ester groups instead of one ester and one carboxylic acid group.
Uniqueness: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid is unique due to its combination of a methoxycarbonyl group and a carboxylic acid group on the cyclopentene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-methoxycarbonylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2-3H,4-5H2,1H3,(H,9,10) |
InChI Key |
HWZVDMQWJBASSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(=O)O |
Origin of Product |
United States |
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